4-(diethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Description
4-(Diethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a sulfonamide derivative characterized by a benzamide core substituted with a diethylsulfamoyl group at the 4-position and a 5-phenyl-1,2-oxazol-3-ylmethyl moiety at the nitrogen atom. The compound’s structure combines a sulfonamide group (known for antimicrobial and enzyme-inhibitory properties) with a 1,2-oxazole ring, which is often leveraged in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-3-24(4-2)29(26,27)19-12-10-17(11-13-19)21(25)22-15-18-14-20(28-23-18)16-8-6-5-7-9-16/h5-14H,3-4,15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTULQNJMOTTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Diethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
| Component | Structure |
|---|---|
| Benzamide core | Benzamide |
| Diethylsulfamoyl group | Diethylsulfamoyl |
| Oxazole ring | Oxazole |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : The oxazole ring is constructed through cyclization reactions using appropriate precursors.
- Introduction of the Diethylsulfamoyl Group : This is achieved via a nucleophilic substitution reaction where the sulfamoyl group is attached to the benzamide.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance:
- In vitro Studies : Compounds with similar structures have shown significant inhibition of cancer cell proliferation in various assays (e.g., CCK-8 and MTT assays) against breast cancer cell lines such as MCF-7 and SK-BR-3 .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction via ROS generation |
| SK-BR-3 | 8.7 | Inhibition of VEGF and bFGF secretion |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that derivatives containing the thiadiazole moiety exhibit comparable anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Preliminary data suggest that this compound may possess antimicrobial properties against various pathogens. Research on related compounds indicates effective inhibition against Gram-positive and Gram-negative bacteria .
The biological activity of this compound is believed to stem from its ability to interact with multiple molecular targets:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key kinases involved in cancer proliferation pathways.
- Induction of Apoptosis : Through ROS generation, these compounds can trigger apoptotic pathways in cancer cells.
- Antiangiogenic Effects : By reducing the secretion of angiogenesis-related factors like VEGF, these compounds can inhibit tumor growth and metastasis.
Case Study 1: Breast Cancer
A study involving a derivative similar to this compound demonstrated significant tumor growth inhibition in SK-BR-3 xenograft models, showcasing its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Inflammation Models
In animal models of inflammation, compounds with the diethylsulfamoyl group exhibited reduced edema and inflammatory markers, suggesting their utility in treating inflammatory diseases .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-(diethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to inhibit key enzymes involved in bacterial metabolism.
Anticancer Potential
The compound has shown promise in anticancer research. It is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation. For instance:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is critical for purine synthesis and is a target for anticancer drugs.
- Induction of Apoptosis : Certain derivatives have been shown to increase apoptosis in cancer cell lines significantly, indicating their potential as therapeutic agents.
Case Study: Mechanistic Studies
A study focusing on benzenesulfonamide derivatives reported that compounds with structural similarities to this compound exhibited enzyme inhibition with IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX (CA IX), highlighting their selective anticancer activity .
Material Science
In addition to its biological applications, this compound can be utilized in the development of new materials. Its unique chemical structure allows it to be incorporated into polymers or coatings that require specific properties, such as enhanced durability or chemical resistance.
Chemical Reactions Analysis
Formation of Benzamide Intermediate
The benzamide group is formed via nucleophilic acyl substitution:
-
Amidation :
4-(Diethylsulfamoyl)benzoyl chloride reacts with (5-phenyl-1,2-oxazol-3-yl)methanamine in anhydrous dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at 0–10°C to minimize side reactions ( , Scheme 2).
Key Data
-
Reaction Time : 12–24 h
-
Yield : 70–85%
-
Characterization :
Stability and Reactivity
-
Hydrolysis :
The sulfonamide group is resistant to hydrolysis under neutral conditions but decomposes in strong acids or bases. -
Thermal Stability :
Stable up to 150°C; decomposition observed at higher temperatures via cleavage of the sulfamoyl bond ( , TGI/LC50 >100 µM).
Comparative Reaction Pathways
Reaction pathways for analogs highlight:
-
Sulfonamide vs. Sulfonyl Chloride Reactivity :
Sulfamoyl groups exhibit lower electrophilicity compared to sulfonyl chlorides, reducing unwanted nucleophilic substitutions. -
Oxazole Ring Stability :
The 1,2-oxazole ring is resistant to ring-opening under mild conditions but undergoes photodegradation in UV light ( , EP2520575A1).
Key Challenges and Optimization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous sulfonamide/benzamide derivatives from the evidence.
Table 1: Structural and Functional Comparison of Sulfonamide/Benzamide Derivatives
Key Comparative Insights:
Sulfonamide vs. Benzamide Cores: The target compound’s benzamide core (vs. Diethylsulfamoyl (target) vs. methylphenylsulfonamide (): The diethyl group increases steric bulk and lipophilicity, which could improve tissue penetration but reduce aqueous solubility .
This may enhance binding to hydrophobic enzyme pockets . 1,2-Oxazole (target) vs. 1,3,4-oxadiazole (): The latter’s additional nitrogen atom improves metabolic stability but may alter hydrogen-bonding interactions .
Biological Activity Trends: Antimicrobial activity in ’s compound correlates with the sulfonamide group’s classic role in disrupting folate synthesis. The target’s diethylsulfamoyl group may retain this mechanism with modified potency . Anticancer activity in ’s benzamide derivative highlights the role of microwave synthesis in enhancing yield (97% vs.
Physicochemical Properties :
- The target’s diethylsulfamoyl group likely increases cLogP compared to methyl or hydroxylated analogs (e.g., ), aligning it with kinase inhibitors like AP24163 derivatives (cLogP >3) .
- Crystallinity: ’s compound (mp 278–280°C) demonstrates high thermal stability due to planar benzamide and sulfonamide groups, a trait the target may share if synthesized similarly .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(diethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide, and how do reaction conditions influence yield?
Methodology :
- Conventional reflux : React sulfonamide intermediates with appropriate benzyl halides or aldehydes in polar aprotic solvents (e.g., DMF) under reflux (80–100°C). Yields typically range from 70–85% .
- Microwave-assisted synthesis : Significantly improves reaction efficiency (e.g., 97% yield for analogous sulfonamide derivatives) by reducing reaction time and energy input .
- Catalytic optimization : Use acetic acid as a catalyst for Schiff base formation, ensuring high regioselectivity for the oxazole moiety .
Q. Key Data :
| Method | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Conventional reflux | DMF | 80–100 | 70–85 |
| Microwave | DMF | 120 (microwave) | 91–97 |
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
Methodology :
- TLC analysis : Use mobile phases like ethyl acetate/hexane (3:7) to monitor reaction progress .
- Melting point determination : Compare observed melting points (e.g., 278–280°C for related sulfonamides) with literature values .
- Single-crystal X-ray diffraction : Resolve molecular geometry (e.g., dihedral angles between aromatic rings, hydrogen-bonding motifs) to confirm stereochemistry .
Q. Example Crystallographic Parameters :
- Planarity : RMS deviations <0.02 Å for oxazole and sulfonamide groups .
- Hydrogen bonding : S(6) and R₂²(8) motifs stabilize dimeric structures .
Intermediate Research Questions
Q. What computational strategies are recommended for predicting the binding affinity of this compound to biological targets?
Methodology :
- Glide docking (Schrödinger Suite) : Perform torsional flexible optimization using OPLS-AA force fields and empirical scoring functions. Glide achieves <1 Å RMSD accuracy in ligand pose prediction for 50% of cases .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes (e.g., GPR84 antagonists) over 100 ns trajectories with AMBER or CHARMM force fields .
Q. Docking Parameters :
| Software | Force Field | Sampling Method | Accuracy (RMSD <2 Å) |
|---|---|---|---|
| Glide | OPLS-AA | Systematic + Monte Carlo | 67% |
| GOLD | ChemScore | Genetic Algorithm | 35% |
Q. How can solubility and formulation challenges be addressed for in vitro cytotoxicity assays?
Methodology :
- Solubility enhancement : Use DMSO as a co-solvent (<1% v/v) to prevent cytotoxicity artifacts .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability for cell-based studies .
- Stability testing : Monitor compound integrity in PBS (pH 7.4) via HPLC-UV at 24-hour intervals .
Advanced Research Questions
Q. How do crystallographic data inform the design of derivatives with improved bioactivity?
Methodology :
- Dihedral angle analysis : Adjust substituents to minimize steric clashes (e.g., dihedral angles >80° between oxazole and sulfonamide groups reduce binding entropy) .
- Hydrogen-bond engineering : Introduce hydroxyl or amine groups to strengthen interactions with target proteins (e.g., N–H⋯O bonds stabilize kinase-inhibitor complexes) .
Q. Case Study :
Q. What strategies resolve contradictions between in vitro and in vivo activity data for this compound?
Methodology :
- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., sulfonamide cleavage products) that may explain discrepancies .
- Pharmacokinetic modeling : Correlate plasma half-life (t₁/₂) and tissue distribution with efficacy in animal models .
- Off-target screening : Employ BioMap® panels to assess polypharmacology and mitigate false positives .
Q. Example Data Conflict :
| Assay Type | IC₅₀ (μM) | Observation | Resolution Strategy |
|---|---|---|---|
| In vitro (cell-free) | 0.12 | High target affinity | Check metabolite activity |
| In vivo (murine) | >10 | Poor bioavailability | Nanoformulation |
Q. How can researchers leverage structure-activity relationship (SAR) studies to prioritize synthetic targets?
Methodology :
Q. SAR Insights :
Q. What analytical techniques are critical for detecting degradation products under physiological conditions?
Methodology :
Q. Degradation Pathways :
| Condition | Major Product | Detection Method |
|---|---|---|
| Acidic (pH 3) | 5-Phenyl-1,2-oxazol-3-yl methanol | LC-MS/MS |
| Alkaline (pH 9) | Diethylamine sulfonic acid | NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
